molecular formula C5H7NS2 B372266 4,5-Dimethylthiazole-2-thiol CAS No. 5351-51-9

4,5-Dimethylthiazole-2-thiol

Cat. No.: B372266
CAS No.: 5351-51-9
M. Wt: 145.3g/mol
InChI Key: KKHBRTFQIYIHEI-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound that belongs to the thiazole family. It is characterized by a thiazole ring with two methyl groups at positions 4 and 5, and a thiol group at position 2. This compound is a yellowish crystalline solid with a pungent odor and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

Target of Action

4,5-Dimethylthiazole-2-thiol, like other thiazole derivatives, has been found to exhibit a wide range of biological activities . . Thiazoles in general have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets of these actions vary widely and are often dependent on the specific structure of the thiazole derivative.

Mode of Action

For example, they can act as inhibitors, agonists, or antagonists of various enzymes and receptors . The specific mode of action is often dependent on the structure of the thiazole derivative and its specific target.

Biochemical Pathways

For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and various signaling pathways . The specific pathways affected are often dependent on the structure of the thiazole derivative and its specific target.

Pharmacokinetics

For example, they can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes . The specific pharmacokinetic properties are often dependent on the structure of the thiazole derivative.

Result of Action

For example, they can affect the function of various enzymes and receptors, alter the expression of various genes, and affect various cellular processes . The specific effects are often dependent on the structure of the thiazole derivative and its specific target.

Action Environment

The action of this compound, like other thiazoles, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and various physical factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylthiazole-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-4,5-dimethylthiazole with thiourea in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylthiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The methyl groups and the thiol group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

4,5-Dimethylthiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthiazole-2-thiol
  • 5-Methylthiazole-2-thiol
  • 2-Mercaptothiazole

Uniqueness

4,5-Dimethylthiazole-2-thiol is unique due to the presence of two methyl groups at positions 4 and 5, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4,5-dimethyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHBRTFQIYIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201722
Record name 4,5-Dimethylthiazole-2(3H)-thione
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Molecular Weight

145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-51-9
Record name 4,5-Dimethyl-2(3H)-thiazolethione
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Record name 4,5-Dimethylthiazole-2(3H)-thione
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Record name 5351-51-9
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Record name 4,5-Dimethylthiazole-2(3H)-thione
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Record name 4,5-dimethylthiazole-2(3H)-thione
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Record name 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE
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